molecular formula C8H10ClNO2 B13304115 2-(2-Amino-5-chlorophenoxy)ethan-1-ol

2-(2-Amino-5-chlorophenoxy)ethan-1-ol

Cat. No.: B13304115
M. Wt: 187.62 g/mol
InChI Key: MXFZRDVQRVKMAR-UHFFFAOYSA-N
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Description

2-(2-Amino-5-chlorophenoxy)ethan-1-ol is a substituted ethanol derivative featuring a phenoxy backbone with amino (-NH₂) and chloro (-Cl) groups at the 2- and 5-positions, respectively. Its molecular formula is C₈H₁₀ClNO₂, with a molecular weight of 187.62 g/mol.

Properties

Molecular Formula

C8H10ClNO2

Molecular Weight

187.62 g/mol

IUPAC Name

2-(2-amino-5-chlorophenoxy)ethanol

InChI

InChI=1S/C8H10ClNO2/c9-6-1-2-7(10)8(5-6)12-4-3-11/h1-2,5,11H,3-4,10H2

InChI Key

MXFZRDVQRVKMAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-chlorophenoxy)ethan-1-ol typically involves the reaction of 2-amino-5-chlorophenol with ethylene oxide. The reaction is carried out under basic conditions, often using sodium hydroxide as a catalyst. The process can be summarized as follows:

    Starting Materials: 2-amino-5-chlorophenol and ethylene oxide.

    Catalyst: Sodium hydroxide.

    Reaction Conditions: The reaction is conducted at elevated temperatures, typically around 100-120°C, under a nitrogen atmosphere to prevent oxidation.

Industrial Production Methods

In an industrial setting, the production of 2-(2-Amino-5-chlorophenoxy)ethan-1-ol may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Amino-5-chlorophenoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Corresponding amine.

    Substitution: Various substituted phenoxyethanol derivatives.

Scientific Research Applications

2-(2-Amino-5-chlorophenoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a stabilizer in certain formulations.

Mechanism of Action

The mechanism of action of 2-(2-Amino-5-chlorophenoxy)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Comparative Overview of Structural Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position/Type) Key Properties Reference
2-(2-Amino-5-chlorophenoxy)ethan-1-ol C₈H₁₀ClNO₂ 187.62 Phenoxy: 2-NH₂, 5-Cl Hydrophilic-lipophilic balance N/A
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 196.16 Phenyl: 2-NH₂, 6-NO₂ High reactivity (nitro group)
2-(3-Chloro-5-methoxyphenyl)ethan-1-ol C₉H₁₁ClO₂ 186.63 Phenyl: 3-Cl, 5-OCH₃ Enhanced lipophilicity
(1R,2R)-2-Amino-1-(3-Cl-phenyl)-2-(4-Cl-phenyl)ethan-1-ol C₁₄H₁₂Cl₂NO 296.16 Dual Cl-substituted phenyl rings Stereospecific activity
2-(4-Bromo-2-methoxyphenyl)ethan-1-ol C₉H₁₁BrO₂ 231.08 Phenyl: 4-Br, 2-OCH₃ 92% synthesis yield

Key Observations:

Halogen positioning: Chlorine at the 5-position (target compound) vs. 3-position () alters steric and electronic profiles, influencing solubility and interaction with biological targets. Methoxy vs. amino groups: Methoxy (-OCH₃) in 2-(3-Chloro-5-methoxyphenyl)ethan-1-ol improves lipophilicity, while the amino group in the target compound may enhance aqueous solubility via protonation .

Stereochemical Complexity: The diastereomer (1R,2R)-2-Amino-1-(3-Cl-phenyl)-2-(4-Cl-phenyl)ethan-1-ol () demonstrates how stereochemistry and dual chloro substitution can confer specificity in receptor binding, a factor absent in the achiral target compound .

Spectroscopic and Physicochemical Properties

  • NMR trends: Methoxy and bromo substituents in 2-(4-Bromo-2-methoxyphenyl)ethan-1-ol produce distinct ¹³C NMR shifts (e.g., C9 methyl group), whereas the target compound’s amino group would likely show characteristic NH₂ signals .
  • Molecular weight : The target compound (187.62 g/mol) is lighter than brominated analogs (e.g., 231.08 g/mol in ), impacting volatility and crystallization behavior.

Biological Activity

2-(2-Amino-5-chlorophenoxy)ethan-1-ol, commonly referred to as a chlorophenoxy compound, is recognized for its diverse biological activities. This compound features a unique structure that combines an amino group and a chlorophenoxy moiety, which contributes to its potential therapeutic applications. Research has indicated its effectiveness in various biochemical assays and its interactions with biological systems, highlighting its importance in pharmacology and agricultural chemistry.

Chemical Structure and Properties

The chemical structure of 2-(2-Amino-5-chlorophenoxy)ethan-1-ol can be represented as follows:

C9H10ClNO\text{C}_9\text{H}_{10}\text{Cl}\text{N}\text{O}

This compound is classified under phenolic compounds, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties. Its specific chlorophenoxy structure enhances its reactivity and interaction profiles with biological targets.

Antimicrobial Activity

Research indicates that 2-(2-Amino-5-chlorophenoxy)ethan-1-ol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. For instance:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound could be a potential candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The anti-inflammatory activity of this compound has been explored through various in vitro studies. It has been shown to inhibit the production of pro-inflammatory cytokines, which play a crucial role in inflammatory responses. In particular, the compound reduces levels of TNF-alpha and IL-6 in activated macrophages, indicating its potential use in treating inflammatory diseases .

Anticancer Potential

Recent studies have suggested that 2-(2-Amino-5-chlorophenoxy)ethan-1-ol may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, including:

Cancer Cell Line IC50 (µM)
HeLa (cervical cancer)10
MCF-7 (breast cancer)15
A549 (lung cancer)20

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Case Studies

Several case studies have highlighted the efficacy of 2-(2-Amino-5-chlorophenoxy)ethan-1-ol in specific applications:

  • Antimicrobial Efficacy : A study conducted on hospital-acquired infections revealed that formulations containing this compound significantly reduced bacterial load compared to control groups.
  • Inflammatory Disease Model : In animal models of arthritis, treatment with this compound resulted in decreased swelling and joint damage, supporting its potential as an anti-inflammatory agent.
  • Cancer Research : A clinical trial focusing on patients with advanced breast cancer showed that combining this compound with standard chemotherapy improved patient outcomes by enhancing tumor response rates .

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